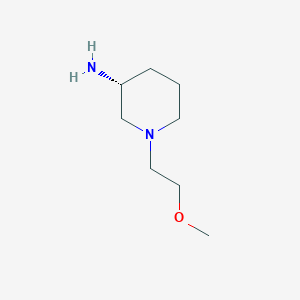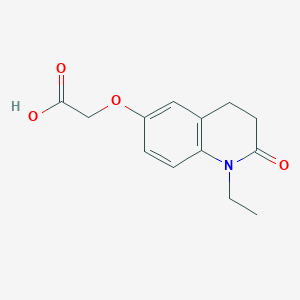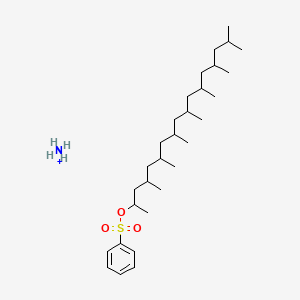
1,2-di-O-tetradecyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-di-O-tetradecyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt): is a synthetic phospholipid compound. It is commonly used in biochemical and biophysical research due to its unique structural properties. The compound is characterized by the presence of two tetradecyl chains attached to the glycerol backbone, which is further linked to a phospho-(1’-rac-glycerol) group. This structure imparts amphiphilic properties to the molecule, making it useful in various applications, including membrane studies and liposome formation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-di-O-tetradecyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) typically involves the following steps:
Esterification: The initial step involves the esterification of glycerol with tetradecanol to form 1,2-di-O-tetradecyl-sn-glycerol.
Phosphorylation: The esterified product is then reacted with phosphoric acid or a phosphorylating agent such as phosphorus oxychloride to introduce the phospho group.
Glycerol Addition: The final step involves the addition of racemic glycerol to the phosphorylated intermediate to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of glycerol with tetradecanol using acid or base catalysts.
Continuous Phosphorylation: Continuous flow reactors are used for the phosphorylation step to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions: 1,2-di-O-tetradecyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol and tetradecanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the glycerol backbone, leading to the formation of aldehydes or carboxylic acids.
Substitution: The phospho group can participate in substitution reactions with nucleophiles, leading to the formation of different phospholipid derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols, often in the presence of catalysts.
Major Products:
Hydrolysis: Glycerol, tetradecanol.
Oxidation: Aldehydes, carboxylic acids.
Substitution: Various phospholipid derivatives.
科学研究应用
Chemistry:
Membrane Studies: The compound is used to study the properties of biological membranes due to its amphiphilic nature.
Liposome Formation: It is a key component in the formation of liposomes, which are used as drug delivery systems.
Biology:
Cell Membrane Models: Used to create artificial cell membranes for studying membrane dynamics and interactions.
Protein-Lipid Interactions: Helps in understanding how proteins interact with lipid bilayers.
Medicine:
Drug Delivery: Liposomes containing this compound are used to encapsulate drugs, enhancing their stability and delivery to target sites.
Vaccine Adjuvants: It is used in the formulation of vaccine adjuvants to improve immune responses.
Industry:
Cosmetics: Used in the formulation of cosmetic products for its emollient properties.
Food Industry: Employed as an emulsifier in various food products.
作用机制
The mechanism of action of 1,2-di-O-tetradecyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is primarily based on its ability to integrate into lipid bilayers. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic regions of cell membranes. This interaction can influence membrane fluidity, permeability, and the activity of membrane-bound proteins. The phospho group can also participate in signaling pathways by interacting with specific receptors or enzymes.
相似化合物的比较
1,2-dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt): Similar structure but with myristoyl chains instead of tetradecyl chains.
1,2-dioleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt): Contains oleoyl chains, making it more unsaturated compared to the tetradecyl derivative.
1,2-dilinoleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt): Contains linoleoyl chains, providing polyunsaturated properties.
Uniqueness: 1,2-di-O-tetradecyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is unique due to its specific chain length and saturation level, which influence its physical properties and interactions with biological membranes. Its ability to form stable liposomes and its role in various biochemical applications make it a valuable compound in research and industry.
属性
IUPAC Name |
sodium;2,3-dihydroxypropyl 2,3-di(tetradecoxy)propyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H71O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-39-31-34(32-42-43(37,38)41-30-33(36)29-35)40-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-36H,3-32H2,1-2H3,(H,37,38);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDBXXWMQRJKRL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC(CO)O)OCCCCCCCCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70NaO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12072907.png)











![N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate)](/img/structure/B12072992.png)
